molecular formula C28H25NO2 B14768113 N-trityl-L-Phenylalanine

N-trityl-L-Phenylalanine

Cat. No.: B14768113
M. Wt: 407.5 g/mol
InChI Key: XLDAXFJBEVRMHU-UHFFFAOYSA-N
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Description

N-Trityl-L-Phenylalanine (N-α-Trityl-L-Phe) is a derivative of L-phenylalanine where the amino group is protected by a trityl (triphenylmethyl) group. This modification enhances stability during synthetic processes, particularly in peptide synthesis, by shielding the reactive amine from undesired reactions. The trityl group is known for its bulkiness and acid-labile nature, requiring strong acidic conditions (e.g., trifluoroacetic acid) for removal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-trityl-L-Phenylalanine typically involves the protection of the amino group of L-Phenylalanine with a trityl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

L-Phenylalanine+Trityl ChlorideThis compound\text{L-Phenylalanine} + \text{Trityl Chloride} \rightarrow \text{this compound} L-Phenylalanine+Trityl Chloride→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-trityl-L-Phenylalanine undergoes various chemical reactions, including:

    Oxidation: The trityl group can be oxidized under specific conditions, although this is less common.

    Reduction: The trityl group is stable under reducing conditions, making it a good protective group.

    Substitution: The trityl group can be substituted with other groups under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are typically avoided due to the stability of the trityl group.

    Substitution: Acidic conditions using trifluoroacetic acid in dichloromethane are commonly employed to remove the trityl group.

Major Products: The major product of these reactions is typically the deprotected L-Phenylalanine or its derivatives, depending on the specific reaction conditions .

Scientific Research Applications

N-trityl-L-Phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-trityl-L-Phenylalanine primarily involves its role as a protective group. The trityl group protects the amino group of phenylalanine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the trityl group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₃₀H₂₇NO₂ (free acid) or C₃₄H₃₈N₂O₂ (diethylammonium salt) .
  • Melting Point : 148–150°C (triethylamine salt) .
  • Spectral Data : ¹H NMR (δ 2.08–7.36 ppm) confirms structural integrity .
  • Applications : Used in synthesizing N-carboxy anhydrides (NCAs) for controlled peptide chain elongation .

N-Phthaloyl-L-Phenylalanine

  • Protecting Group : Phthaloyl (1,3-dioxoisoindoline).
  • Stability : Stable under basic conditions but cleaved by hydrazine or methylamine.
  • Synthesis : Typically introduced via phthalic anhydride under reflux.
  • Physical Properties : Higher solubility in polar aprotic solvents compared to N-trityl derivatives due to the polar phthaloyl group .
  • Applications : Common in solid-phase peptide synthesis (SPPS) for temporary protection .

N-Acetyl-L-Phenylalanine

  • Protecting Group : Acetyl.
  • Stability : Less stable than trityl; removed under mild acidic or basic conditions.
  • Synthesis : Prepared using acetic anhydride in NaOH (e.g., 1.0 g phenylalanine + 2.0 mL acetic anhydride) .
  • Applications: Limited to short-term protection due to lower steric hindrance and ease of deprotection .

N-Trifluoroacetyl-L-Phenylalanine Trimethylsilyl Ester

  • Protecting Groups : Trifluoroacetyl (TFA) and trimethylsilyl (TMS).
  • Stability : TFA is base-labile; TMS is acid-sensitive.
  • LogP : 2.654 (indicative of moderate hydrophobicity) .
  • Applications : Used in gas chromatography-mass spectrometry (GC-MS) due to volatility imparted by TMS .

N-Methyl-L-Phenylalanine

  • Modification : Methyl group on the amine.
  • Applications : Studied for enzyme inhibition and chiral building blocks in drug design .

Comparative Data Table

Compound Protecting Group Synthesis Yield Melting Point (°C) Solubility Key Applications Stability
N-Trityl-L-Phe Trityl 87% 148–150 Low (salt forms improve ) Peptide NCAs Acid-labile (TFA)
N-Phthaloyl-L-Phe Phthaloyl Not reported Not reported High (polar solvents) SPPS Base-labile
N-Acetyl-L-Phe Acetyl Not reported Not reported Moderate (aqueous) Short-term protection Mild acid/base
N-TFA-L-Phe-TMS Ester TFA + TMS Not reported Not reported High (organic) GC-MS analysis Base/Acid-sensitive

Steric and Electronic Effects

  • The trityl group’s bulkiness impedes racemization during peptide bond formation, a critical advantage over smaller groups like acetyl .
  • Phthaloyl derivatives, while polar, may introduce unwanted side reactions in SPPS due to their rigidity .

Solubility and Handling

  • Diethylammonium salts of N-trityl-L-Phe enhance solubility in organic solvents, facilitating purification .
  • TMS esters (e.g., N-TFA-L-Phe-TMS) improve volatility for analytical applications but are impractical for large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-trityl-L-phenylalanine, and how can reaction efficiency be monitored?

  • Methodological Answer : this compound is typically synthesized via tritylation of L-phenylalanine using trityl chloride (or bromide) under anhydrous conditions. A common protocol involves dissolving L-phenylalanine in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., triethylamine) to deprotonate the amino group. The reaction is stirred at 0–4°C to minimize racemization, and progress is monitored via TLC or HPLC . Post-reaction, the product is isolated by precipitation in cold water and purified via recrystallization from ethanol/water mixtures. Optimization may involve adjusting molar ratios (e.g., trityl chloride:L-phenylalanine ≥1.2:1) and reaction time (12–24 hours) .

Q. How should researchers characterize this compound for structural confirmation and purity assessment?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify trityl group integration (e.g., 19 aromatic protons from the trityl moiety) and chiral retention (via optical rotation or chiral HPLC) .
  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Purity ≥95% is typical for research-grade material .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C30_{30}H27_{27}NO2_2: 434.2125) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood for weighing and synthesis steps .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can racemization be minimized during N-tritylation of L-phenylalanine, and what analytical methods validate chiral integrity?

  • Methodological Answer : Racemization is suppressed by:

  • Low-Temperature Reactions : Conduct synthesis at 0–4°C to reduce thermal energy-driven epimerization .
  • Mild Bases : Use hindered bases (e.g., DIPEA) instead of strong alkalis to avoid deprotonating the α-hydrogen .
  • Chiral Validation : Compare optical rotation ([α]D_D) with literature values or use chiral HPLC with a Crownpak CR(+) column and mobile phase (pH 1.5–2.0) to detect D/L enantiomers .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and control compounds to normalize variability .
  • Batch Analysis : Verify compound purity and stability (e.g., via accelerated degradation studies at 40°C/75% RH for 4 weeks) to rule out batch-dependent effects .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates, ensuring p <0.05 thresholds .

Q. How does this compound serve as a tool in studying enzyme-substrate interactions, particularly in peptide synthesis?

  • Methodological Answer : The trityl group acts as a temporary protecting group for the amino moiety, enabling selective deprotection in solid-phase peptide synthesis (SPPS).

  • Mechanistic Studies : Use fluorescence quenching assays to monitor trityl group removal (e.g., with 1% TFA in dichloromethane) and track real-time deprotection kinetics .
  • Enzyme Inhibition : Screen against aminoacyl-tRNA synthetases to evaluate competitive inhibition, using 14^{14}C-labeled phenylalanine to quantify binding affinity (Ki_i) .

Properties

IUPAC Name

3-phenyl-2-(tritylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDAXFJBEVRMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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